molecular formula C13H15N3O2S B5628726 [(5-Benzyl-4-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 305337-14-8

[(5-Benzyl-4-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No.: B5628726
CAS No.: 305337-14-8
M. Wt: 277.34 g/mol
InChI Key: SOFFAYFOYGHQBD-UHFFFAOYSA-N
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Description

[(5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid (CAS: 5866-04-6 ) is a high-purity chemical intermediate of significant interest in pharmaceutical and agrochemical research. This compound features a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure incorporates a sulfanyl acetic acid side chain, which provides a versatile handle for further synthetic modification and the creation of novel derivatives, such as amides and esters, for structure-activity relationship (SAR) studies . Derivatives of 1,2,4-triazoles, particularly those with similar 4,5-disubstituted patterns and sulfur-containing side chains, are extensively investigated for their broad-spectrum biological properties . Scientific literature indicates that such compounds demonstrate significant pharmacological potential, including fungicidal , antibacterial , antitumoral , anticonvulsant , and anti-inflammatory activities . Furthermore, the 1,2,4-triazole motif is of high interest in developing treatments for metabolic disorders and as glucocorticoid receptor agonists . The compound serves as a critical building block for researchers synthesizing novel analogs to explore these mechanisms and optimize potency. This product is intended for research and development purposes only in laboratory settings. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-2-16-11(8-10-6-4-3-5-7-10)14-15-13(16)19-9-12(17)18/h3-7H,2,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFFAYFOYGHQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354024
Record name [(5-benzyl-4-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305337-14-8, 5934-10-1
Record name 2-[[4-Ethyl-5-(phenylmethyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305337-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [(5-benzyl-4-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One common synthetic route includes the cyclization of appropriate hydrazine derivatives with carbon disulfide and subsequent alkylation . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

[(5-Benzyl-4-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemistry

In synthetic chemistry, [(5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid serves as a versatile building block for the synthesis of more complex molecules. Its triazole moiety allows for various chemical modifications through nucleophilic substitution and oxidation reactions. Researchers utilize this compound to develop new synthetic pathways and explore novel chemical reactions.

Biology

The compound has been investigated for its biological activities:

  • Enzyme Inhibition : Studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Research indicates potential efficacy against various microbial strains, making it a candidate for developing new antimicrobial agents.

Case studies have demonstrated that derivatives of this compound exhibit significant activity against bacterial infections and may disrupt cellular processes in pathogens.

Medicine

In medicinal chemistry, this compound has shown promise in:

  • Anticancer Research : Investigations into its effects on cancer cell lines reveal that it may induce apoptosis in certain types of cancer cells.
  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects that could be beneficial in treating inflammatory diseases.

Research findings indicate that modifications to the compound can enhance its bioactivity and selectivity towards specific biological targets.

Industry

In industrial applications, this compound is being explored for:

  • Material Science : Its unique chemical properties allow for the development of new materials with specific functionalities.

Case Studies

Several case studies highlight the applications of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that derivatives of this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus.
  • Cancer Cell Studies : Research conducted at a leading university demonstrated that the compound could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Synthetic Pathway Development : A publication in Synthetic Communications detailed a novel synthetic route utilizing this compound as a precursor for synthesizing more complex triazole derivatives.

Mechanism of Action

The mechanism of action of [(5-Benzyl-4-ethyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. This binding is often facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds or coordinate with metal ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1,2,4-triazole-3-thioacetic acid derivatives are heavily influenced by substituents at positions 4 and 5 of the triazole ring. Below is a detailed comparison with key analogues:

Key Observations:

Substituent Effects on Activity: Benzyl vs. Alkyl Chains: Ethyl (target compound) vs. butan-2-yl () influences steric bulk and metabolic stability. Shorter chains (ethyl) may reduce toxicity but limit hydrophobic interactions . Electron-Withdrawing Groups: Lesinurad’s bromo and cyclopropylnaphthalenyl groups enhance urate transporter inhibition, highlighting the role of electronegative substituents in target binding .

Pharmacological Diversity :

  • Antimicrobial Activity : Derivatives with phenyl or heteroaromatic substituents (e.g., furan in Tryfuzol®) show broad-spectrum activity against bacteria and fungi .
  • Uricosuric Activity : Lesinurad’s efficacy in gout is linked to its sulfamoyl and bulky aromatic groups, which inhibit URAT1 transporters .
  • Antioxidant Properties : Compounds like Tryfuzol® demonstrate radical-scavenging effects, likely due to the sulfanyl acetic acid moiety .

Synthetic Methods :

  • Microwave-assisted synthesis (e.g., Tryfuzol®) reduces reaction time (14–20 hours vs. 24–48 hours conventionally) and improves yields (>90%) .
  • Salts of sulfanyl acetic acids (e.g., sodium, potassium) enhance solubility and bioavailability, as seen in derivatives from .

Biological Activity

[(5-Benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a compound that integrates a triazole ring with a sulfanyl group, which has been investigated for its biological activities. The triazole moiety is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H15N3O2S
  • Molecular Weight : 273.34 g/mol
  • CAS Number : 305337-14-8

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds containing triazole rings often act as enzyme inhibitors. For instance, they may inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes.
  • Antioxidant Activity : The sulfanyl group can contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Cell Cycle Arrest : Some studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For example:

  • Antifungal Activity : this compound demonstrated potent antifungal activity against various strains of fungi, including Candida species. The Minimum Inhibitory Concentration (MIC) was found to be comparable to standard antifungal agents such as fluconazole.

Anticancer Properties

Several studies have reported promising anticancer activities:

  • Case Study 1 : A study on modified triazole compounds indicated that they could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values were reported in the low micromolar range (e.g., 1.9 µg/mL for MCF-7) .

Antioxidant Properties

The compound has shown potential as an antioxidant:

  • In vitro studies demonstrated a significant reduction in reactive oxygen species (ROS) levels when treated with this compound compared to untreated controls.

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AntifungalCandida albicansMIC = 8 µg/mL
AnticancerMCF-7IC50 = 1.9 µg/mL
HCT116IC50 = 2.3 µg/mL
AntioxidantHuman fibroblastsReduction of ROS by 50%

Q & A

Q. Table 1: Comparative Synthesis Yields

Method Reagents Yield (%) Purity (%) Reference
Alkaline cyclizationNaOH, chloroacetic acid87.695
Thiosemicarbazide routeThiocarbazide, K₂CO₃91.998

Q. Table 2: Computational vs. Experimental Bond Lengths (Å)

Bond DFT (B3LYP) X-ray Deviation
N1–N21.3291.3150.014
C7–S81.7521.7680.016

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